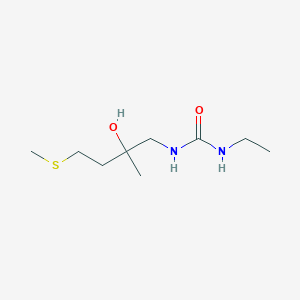

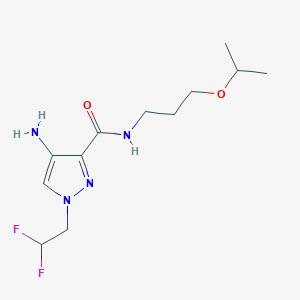

Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

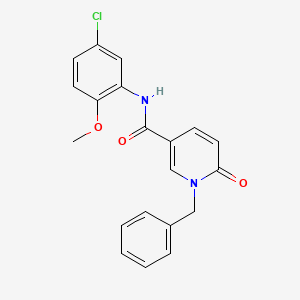

Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate, also known as T-HMPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of azetidine, which is a four-membered nitrogen-containing heterocycle. T-HMPC has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Peptide Research

Tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate is a compound that has been utilized in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are valuable in studying the influence of conformation on peptide activity. These compounds serve as tools for modifying peptide structures to investigate their biological activities and potential applications in drug discovery (Sajjadi & Lubell, 2008).

Utility in Building Block Synthesis

This chemical has also been involved in synthesizing aziridines, which are shown to be versatile synthetic building blocks that undergo highly selective ring-opening reactions with a wide range of nucleophiles. This process highlights its significance in organic synthesis, offering pathways to diverse chemical structures (Armstrong & Ferguson, 2012).

Contributions to Nucleoside Analog Synthesis

In the context of nucleoside analog synthesis, this compound plays a role in the preparation of amide-linked ribonucleoside dimers. These dimers are significant for their potential in therapeutic applications, offering insights into novel drug design strategies (Peterson et al., 1999).

Facilitating the Synthesis of Bifunctional Compounds

The compound has been a key starting material in synthesizing tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating its utility in accessing chemical spaces complementary to piperidine ring systems. This synthesis route emphasizes its role in facilitating the production of novel compounds with potential pharmaceutical applications (Meyers et al., 2009).

Enabling Structural Modifications in Medicinal Chemistry

Moreover, this compound has been instrumental in the structural modification of compounds, providing a pathway to novel azetidine-3-carboxylic acids. These modifications are crucial for developing new therapeutic agents, illustrating the compound's broad utility in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-hydroxy-2-methylpropyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9(8-14)5-10-6-13(7-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPPREIXYBFQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CN(C1)C(=O)OC(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729299.png)

![2-Chloro-N-[2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B2729303.png)

![7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2729305.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B2729306.png)

![2-Chloro-N-[(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]acetamide](/img/structure/B2729313.png)

![2,4,6-trichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2729318.png)